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molecular formula C12H8N2 B1268695 5-Phenylpyridine-2-carbonitrile CAS No. 39065-45-7

5-Phenylpyridine-2-carbonitrile

Cat. No. B1268695
M. Wt: 180.2 g/mol
InChI Key: FOMAKWRPGGQFNG-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

Water (1 mL) and NaOH (56 mg, 1.41 mmol) were added to a stirred solution of 5-phenyl-pyridine-2-carbonitrile (112 mg, 0.56 mmol) in ethanol at room temperature. The resulting mixture was heated at reflux temperature for 3 hours. The EtOH was evaporated, and the mixture was diluted with water (2 mL), acidified with citric acid solution and the product was extracted using EtOAc. The organic layer was washed with saturated brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford 30 mg (27% yield) of 5-phenyl-pyridine-2-carboxylic acid.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH2:1].[OH-:2].[Na+].[C:4]1([C:10]2[CH:11]=[CH:12][C:13]([C:16]#N)=[N:14][CH:15]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C(O)C>[C:4]1([C:10]2[CH:11]=[CH:12][C:13]([C:16]([OH:2])=[O:1])=[N:14][CH:15]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
56 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
112 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=CC(=NC1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The EtOH was evaporated
ADDITION
Type
ADDITION
Details
the mixture was diluted with water (2 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted
WASH
Type
WASH
Details
The organic layer was washed with saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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